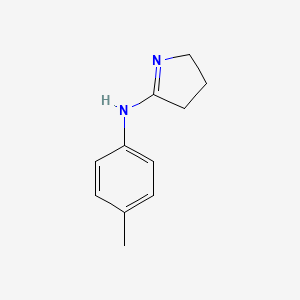

N-(4-methylphenyl)-3,4-dihydro-2H-pyrrol-5-amine

Description

N-(4-Methylphenyl)-3,4-dihydro-2H-pyrrol-5-amine is a substituted pyrrolidine derivative featuring a 3,4-dihydro-2H-pyrrol-5-amine core with a 4-methylphenyl group attached to the nitrogen atom.

Properties

Molecular Formula |

C11H14N2 |

|---|---|

Molecular Weight |

174.24 g/mol |

IUPAC Name |

N-(4-methylphenyl)-3,4-dihydro-2H-pyrrol-5-amine |

InChI |

InChI=1S/C11H14N2/c1-9-4-6-10(7-5-9)13-11-3-2-8-12-11/h4-7H,2-3,8H2,1H3,(H,12,13) |

InChI Key |

UOZLVCYDFBDVPF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=NCCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4,5-Dihydro-3H-pyrrol-2-yl)-p-tolyl-amine typically involves the condensation of a pyrrole derivative with a tolyl amine. One common method includes the reaction of 2,5-dimethoxytetrahydrofuran with p-toluidine in the presence of a catalytic amount of acid, followed by cyclization to form the desired product .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: (4,5-Dihydro-3H-pyrrol-2-yl)-p-tolyl-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrrole oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed:

Oxidation: Pyrrole oxides.

Reduction: Reduced amine derivatives.

Substitution: Various substituted pyrrole derivatives.

Scientific Research Applications

Chemistry: In chemistry, (4,5-Dihydro-3H-pyrrol-2-yl)-p-tolyl-amine is used as an intermediate in the synthesis of more complex heterocyclic compounds. It serves as a building block for the development of new materials and catalysts .

Biology: The compound has been studied for its potential biological activities. It exhibits properties that make it a candidate for drug development, particularly in the areas of anti-inflammatory and antimicrobial research .

Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential. They are investigated for their ability to interact with biological targets, such as enzymes and receptors, which are crucial in various disease pathways .

Industry: Industrially, (4,5-Dihydro-3H-pyrrol-2-yl)-p-tolyl-amine is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of (4,5-Dihydro-3H-pyrrol-2-yl)-p-tolyl-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular pathways and targets can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Research Implications and Limitations

- Design Strategies : The comparison underscores the importance of substituent selection in tuning intermolecular interactions and solubility for applications in drug design or supramolecular chemistry.

Biological Activity

N-(4-methylphenyl)-3,4-dihydro-2H-pyrrol-5-amine, a compound belonging to the pyrrole family, has garnered interest in pharmaceutical research for its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including antioxidant, antimicrobial, and anticancer properties.

Chemical Structure and Properties

The compound features a pyrrole ring structure substituted with a 4-methylphenyl group. Its molecular formula is CHN, and it exhibits characteristics typical of nitrogen-containing heterocycles, which are often associated with diverse biological activities.

Antioxidant Activity

Research indicates that derivatives of pyrrole compounds exhibit significant antioxidant properties. For instance, studies have shown that certain polysubstituted pyrrolines demonstrate radical scavenging activity. The presence of the methyl group in the 4-methylphenyl substituent contributes to this activity by enhancing the stability of the radical adducts formed during the reaction with free radicals .

Table 1: Antioxidant Activity of Pyrrole Derivatives

| Compound | Radical Scavenging Activity (%) | Mechanism of Action |

|---|---|---|

| 4b | 66.8 | Radical Adduct Formation (RAF) |

| 4-methylphenyl | Significant | SPLET/SETPT mechanisms |

Antimicrobial Activity

The antimicrobial efficacy of this compound has been explored through various studies. It has been noted that pyrrole derivatives can exhibit potent antibacterial activity against a range of pathogens. For example, derivatives have shown effectiveness against Staphylococcus aureus and Escherichia coli with minimal inhibitory concentration (MIC) values comparable to established antibiotics .

Table 2: Antimicrobial Activity Data

| Pathogen | MIC (μg/mL) | Reference Compound |

|---|---|---|

| Staphylococcus aureus | 3.125 | Isoniazid |

| Escherichia coli | 12.5 | Ciprofloxacin |

Anticancer Activity

The anticancer potential of this compound has been highlighted in several studies focusing on its cytotoxic effects against various cancer cell lines. One study reported that certain derivatives induced apoptosis in cancer cells through mitochondrial dysfunction and caspase activation pathways .

Case Study: Cytotoxic Effects on Cancer Cell Lines

A study evaluated the cytotoxicity of this compound against A549 (lung cancer) and MCF-7 (breast cancer) cell lines using MTT assays. The results indicated an IC value of approximately 24 nM for A549 cells, demonstrating significant anticancer activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.